molecular formula C16H19N5O2 B2891781 3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 1808397-70-7

3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea

Cat. No.: B2891781
CAS No.: 1808397-70-7
M. Wt: 313.361
InChI Key: JMGZIRMEXBGMQY-UHFFFAOYSA-N
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Description

3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea is a complex organic compound that features a pyrazole ring and an azetidinone moiety. Compounds containing pyrazole rings are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The presence of the azetidinone group further enhances its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea typically involves multiple steps, starting with the preparation of the pyrazole and azetidinone intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions . The azetidinone moiety is often prepared via the cyclization of β-lactam precursors.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The azetidinone moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions include pyrazole N-oxides, amines, and substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antileishmanial and antimalarial activities . The azetidinone moiety may also contribute to the compound’s biological activity by interacting with bacterial cell wall synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-amino-1H-pyrazol-4-yl)methyl-1-[3-(2-oxoazetidin-1-yl)phenyl]urea
  • 3-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1-[3-(2-oxoazetidin-1-yl)phenyl]thiourea

Uniqueness

The uniqueness of 3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea lies in its dual pharmacophore structure, combining the pyrazole and azetidinone moieties. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-12(10-18-20(11)2)9-17-16(23)19-13-4-3-5-14(8-13)21-7-6-15(21)22/h3-5,8,10H,6-7,9H2,1-2H3,(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGZIRMEXBGMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)NC2=CC(=CC=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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